Cys(Npys)-(Arg)9 Trifluoroacetate

Catalog No.
S6583771
CAS No.
1417221-06-7
M.F
C64H119F3N40O14S2
M. Wt
1794.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cys(Npys)-(Arg)9 Trifluoroacetate

CAS Number

1417221-06-7

Product Name

Cys(Npys)-(Arg)9 Trifluoroacetate

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanamide;2,2,2-trifluoroacetic acid

Molecular Formula

C64H119F3N40O14S2

Molecular Weight

1794.0 g/mol

InChI

InChI=1S/C62H118N40O12S2.C2HF3O2/c63-32(31-115-116-53-42(102(113)114)20-10-21-83-53)44(104)94-34(12-2-23-85-55(67)68)46(106)96-36(14-4-25-87-57(71)72)48(108)98-38(16-6-27-89-59(75)76)50(110)100-40(18-8-29-91-61(79)80)52(112)101-41(19-9-30-92-62(81)82)51(111)99-39(17-7-28-90-60(77)78)49(109)97-37(15-5-26-88-58(73)74)47(107)95-35(13-3-24-86-56(69)70)45(105)93-33(43(64)103)11-1-22-84-54(65)66;3-2(4,5)1(6)7/h10,20-21,32-41H,1-9,11-19,22-31,63H2,(H2,64,103)(H,93,105)(H,94,104)(H,95,107)(H,96,106)(H,97,109)(H,98,108)(H,99,111)(H,100,110)(H,101,112)(H4,65,66,84)(H4,67,68,85)(H4,69,70,86)(H4,71,72,87)(H4,73,74,88)(H4,75,76,89)(H4,77,78,90)(H4,79,80,91)(H4,81,82,92);(H,6,7)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-;/m0./s1

InChI Key

QMMCSHWHOJMDNF-LFIATKJXSA-N

SMILES

C1=CC(=C(N=C1)SSCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N)[N+](=O)[O-].C(=O)(C(F)(F)F)O

Canonical SMILES

C1=CC(=C(N=C1)SSCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N)[N+](=O)[O-].C(=O)(C(F)(F)F)O

Isomeric SMILES

C1=CC(=C(N=C1)SSC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N)[N+](=O)[O-].C(=O)(C(F)(F)F)O

Cys(Npys)-(Arg)9 Trifluoroacetate is a synthetic peptide composed of a cysteine residue modified with a 3-nitro-2-pyridinesulfenyl (Npys) group, followed by a sequence of nine arginine residues. The Npys modification serves to protect the thiol group of cysteine, making it reactive under specific conditions, particularly in bioconjugation reactions. This peptide is of interest due to its potential applications in cell permeable studies and as a carrier peptide for delivering various biomolecules into cells.

The exact mechanism by which Cys(Npys)-(Arg)9 Trifluoroacetate facilitates cellular uptake is still under investigation []. However, several mechanisms are proposed:

  • Direct translocation: The peptide interacts with the cell membrane, inducing transient pore formation or disrupting membrane fluidity, allowing the cargo to pass through [].
  • Endocytosis: The peptide is engulfed by the cell in a vesicle, and the cargo can then escape the vesicle into the cytoplasm [].

The mechanism likely depends on the type of cargo being delivered and the specific cell type [].

Structure and Properties

Cys(Npys)-(Arg)9 Trifluoroacetate consists of nine D-Arginine residues (D-Arg) attached to a modified Cysteine (Cys(Npys)) at the N-terminus. The Cysteine residue is protected by a 3-Nitro-2-pyridinesulfenyl (Npys) group. The C-terminus is capped with a Trifluoroacetate (TFA) group.

  • D-Arginine (D-Arg): These are positively charged amino acids. The D-isomer indicates a "mirror image" configuration compared to standard L-Arginine.
  • Cysteine (Cys(Npys)): An amino acid with a thiol side group (-SH) that can be modified and used for conjugation. The Npys group protects the thiol group.
  • Trifluoroacetate (TFA): A negatively charged counterion that balances the overall positive charge of the peptide.

This combination of charged and functional groups gives Cys(Npys)-(Arg)9 Trifluoroacetate its cell penetrating properties.

Applications in Research

The ability of Cys(Npys)-(Arg)9 Trifluoroacetate to deliver molecules into cells is being explored for various research applications, including:

  • Delivery of therapeutic molecules: Researchers are investigating the use of Cys(Npys)-(Arg)9 Trifluoroacetate to deliver therapeutic drugs, gene editing tools (like TALEN proteins), and other molecules into cells for potential treatment of diseases [].
  • Bioconjugation: The protected cysteine residue allows Cys(Npys)-(Arg)9 Trifluoroacetate to be attached to other molecules through a disulfide bond. This property is useful for creating targeted drug delivery systems or probes for studying cellular processes [].

The chemical behavior of Cys(Npys)-(Arg)9 is characterized by its ability to undergo disulfide bond formation. The Npys group can react with free thiol groups from other cysteine-containing peptides, facilitating the formation of unsymmetrical disulfide bonds. This property is particularly useful in bioconjugation strategies where selective coupling is required . Additionally, the peptide can undergo typical reactions associated with peptides, such as hydrolysis and amidation.

Cys(Npys)-(Arg)9 exhibits significant biological activity, primarily due to the presence of multiple arginine residues, which enhance its ability to penetrate cell membranes. Research indicates that this peptide can mediate the delivery of proteins, such as transcription activator-like effector nucleases (TALENs), into mammalian cells, showcasing its utility in gene editing and therapeutic applications . The presence of the Npys-modified cysteine allows for selective interactions with other thiol-containing molecules, further enhancing its biological functionality.

The synthesis of Cys(Npys)-(Arg)9 typically employs solid-phase peptide synthesis (SPPS). This method involves sequentially adding amino acids to a resin-bound support, starting with the Npys-protected cysteine. Following each addition, protecting groups are removed to allow for subsequent coupling reactions. The final product is cleaved from the resin using trifluoroacetic acid, yielding the desired peptide . The use of Npys-Cl in the initial steps ensures that the cysteine remains protected until needed for further reactions.

Cys(Npys)-(Arg)9 has various applications in biochemical research and therapeutic development:

  • Gene Delivery: It is used as a carrier for delivering nucleic acids and proteins into cells.
  • Bioconjugation: The reactive Npys group facilitates the conjugation of this peptide with other biomolecules, enhancing their cellular uptake.
  • Research Tool: It serves as a model compound for studying peptide interactions and modifications in cellular environments .

Studies on Cys(Npys)-(Arg)9 have demonstrated its ability to interact selectively with thiol-containing peptides and proteins. These interactions are crucial for forming disulfide bonds that can stabilize protein structures or facilitate targeted delivery systems. For example, bioconjugation studies have shown that this peptide can effectively mediate the delivery of TALEN proteins into cells, highlighting its potential in genome engineering applications .

Cys(Npys)-(Arg)9 can be compared with several similar compounds based on their structure and functionality:

Compound NameStructure DescriptionUnique Features
Octaarginine TrifluoroacetateEight arginine residuesKnown for high transfection efficiency in gene delivery
Cysteine-Modified PeptidesPeptides containing unmodified cysteineTypically less reactive than Npys-modified peptides
Dipeptide Cysteine-ArginineA simple two-amino-acid structureLimited functionality compared to longer sequences

Uniqueness of Cys(Npys)-(Arg)9

Cys(Npys)-(Arg)9 stands out due to its protective modification on cysteine, which allows for selective reactivity and enhanced stability compared to unmodified peptides. Its design enables effective bioconjugation while maintaining cellular penetration capabilities through the extended arginine sequence.

Hydrogen Bond Acceptor Count

30

Hydrogen Bond Donor Count

39

Exact Mass

1792.9222955 g/mol

Monoisotopic Mass

1792.9222955 g/mol

Heavy Atom Count

123

Dates

Modify: 2023-11-23

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